molecular formula C19H19BrN4OS2 B2585923 1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216508-60-9

1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2585923
CAS No.: 1216508-60-9
M. Wt: 463.41
InChI Key: PAFLYRPSZXCYRT-UHFFFAOYSA-N
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Description

1-((4-Bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thieno-fused bicyclic compound characterized by a triazolopyrimidinone core fused with a thiophene ring. The structure features two key substituents: a 4-bromobenzylthio group at position 1 and an isopentyl (3-methylbutyl) chain at position 4 (Figure 1). The bromine atom in the benzyl group likely enhances lipophilicity and facilitates halogen bonding in biological targets, while the isopentyl moiety contributes to hydrophobic interactions .

Properties

IUPAC Name

12-[(4-bromophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4OS2/c1-12(2)7-9-23-17(25)16-15(8-10-26-16)24-18(23)21-22-19(24)27-11-13-3-5-14(20)6-4-13/h3-6,8,10,12H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFLYRPSZXCYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, also known as 12-[(4-bromophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one, primarily targets specific enzymes involved in cellular signaling pathways. These enzymes are crucial for the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. By binding to these enzymes, the compound can modulate their activity, leading to significant changes in cellular behavior .

Mode of Action

This compound interacts with its target enzymes through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding alters the conformation of the enzymes, either inhibiting or activating their catalytic functions. As a result, the downstream signaling pathways are either upregulated or downregulated, depending on the specific enzyme targeted .

Biochemical Pathways

The biochemical pathways affected by this compound include those involved in cell cycle regulation, apoptosis, and DNA repair. By modulating these pathways, the compound can induce cell cycle arrest, promote programmed cell death, and enhance the repair of damaged DNA. These effects are particularly relevant in the context of cancer treatment, where the compound can inhibit the growth of tumor cells and sensitize them to other therapeutic agents .

Action Environment

The action of this compound is influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Its efficacy can be affected by the presence of other drugs or biomolecules that compete for binding sites or alter the compound’s metabolism. Additionally, the compound’s stability and activity can be influenced by temperature, with higher temperatures potentially increasing its rate of degradation.

: Springer : RSC Publishing : Europe PMC : Springer : RSC Publishing : Europe PMC

Biological Activity

The compound 1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a member of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class of heterocycles, which have garnered attention for their diverse biological activities. This article reviews recent findings regarding the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrN₅OS
  • Molecular Weight : 463.4 g/mol
  • CAS Number : 1216508-60-9

The compound features a thieno-pyrimidine core substituted with a bromobenzylthio group and an isopentyl chain, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies indicate that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds in this class have been shown to inhibit key signaling pathways involved in cancer progression. Notably, they suppress the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and downstream targets such as c-Raf and MEK1/2. This inhibition results in cell cycle arrest and apoptosis in various cancer cell lines (e.g., MGC-803) .
  • Cytotoxicity Profiles : The compound's cytotoxicity was evaluated against several cancer cell lines using the MTT assay. For example:
    • IC50 Values : Certain derivatives displayed IC50 values as low as 0.53 µM against HCT-116 cells, indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural Feature Impact on Activity
Bromobenzylthio GroupEnhances lipophilicity and potential receptor binding
Isopentyl ChainMay improve cellular uptake and bioavailability
Thieno-Pyrimidine CoreCentral to anticancer activity through target interaction

Case Studies

  • Study on Anticancer Properties : A recent investigation assessed various thieno[2,3-e][1,2,4]triazolo derivatives for their anticancer effects across a panel of 60 human cancer cell lines. The results demonstrated that certain compounds exhibited selective cytotoxicity towards melanoma (SK-MEL-5) and breast cancer (MCF-7) cell lines .
  • In Vivo Studies : Preliminary animal studies suggested that these compounds could be effective in reducing tumor growth without significant toxicity to normal cells, indicating a favorable therapeutic index .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. The compound has been evaluated for its effectiveness against various pathogens. For instance:

  • Synthesis and Evaluation : A series of thienopyrimidine compounds were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant activity against resistant strains of bacteria, suggesting that modifications to the thieno[2,3-e][1,2,4]triazole structure could enhance efficacy against microbial resistance .
  • Mechanism of Action : The antimicrobial action is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Applications

The anticancer potential of this compound has also been explored extensively:

  • In Vitro Studies : Compounds similar to 1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have shown promising results in inhibiting the proliferation of various cancer cell lines. For example, derivatives containing similar scaffolds have demonstrated cytotoxic effects on human breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines .
  • Structure-Activity Relationship (SAR) : Research has indicated that the presence of specific substituents on the thieno[2,3-e][1,2,4]triazole ring significantly influences the anticancer activity. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved selectivity and potency against cancer cells .

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing thiopyrimidine derivatives, researchers evaluated the antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another study investigated a series of thienopyrimidine derivatives for their anticancer properties. The compounds were subjected to cytotoxicity assays against several cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Comparison with Similar Compounds

Key Observations :

  • Position 1 Modifications : The 4-bromobenzylthio group in the target compound distinguishes it from analogues with smaller alkyl (e.g., isopropyl) or nitrogen-containing heterocycles (e.g., pyrrolidinylmethyl). The bromine atom may enhance binding via halogen interactions, while the thioether linkage improves metabolic stability compared to oxygen or nitrogen analogs .
  • Position 4 Modifications : The isopentyl chain in the target compound contrasts with aromatic (e.g., 4-methylphenyl) or heterocyclic substituents in others. Bulky alkyl groups like isopentyl may increase membrane permeability but reduce solubility compared to polar groups .

Functional Comparisons

Antitumor Activity

Pyridotriazolopyrimidinones (e.g., compound 8a from ) exhibit IC₅₀ values of 2.1–8.7 µM against MCF-7 and HepG2 cancer cells, comparable to doxorubicin . The bromobenzyl group could enhance DNA intercalation or kinase inhibition, as seen in brominated pyrimidine derivatives .

Antifungal and Anti-inflammatory Effects

Triazolo-benzimidazoles with alkylthio groups (e.g., compounds 8d , 9d in ) show potent antifungal (vs. Candida albicans) and anti-inflammatory activity (ulcerogenicity LD₅₀: 275 mg/kg) . The target compound’s thioether linkage may similarly contribute to antifungal efficacy, though the isopentyl group’s hydrophobicity could affect bioavailability.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 4-bromobenzylthio and isopentyl groups increase logP values, suggesting enhanced blood-brain barrier penetration compared to polar derivatives (e.g., pyrrolidinylmethyl-substituted compounds) .

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